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Compound of Interest

Compound Name: 2-Methyl-2-pentenal
CAS No.: 623-36-9
Cat. No.: B1584526
Get Quote
. J

Executive Summary

2-Methyl-2-pentenal (CAS: 623-36-9) is an

-unsaturated aldehyde predominantly existing as the (E)-isomer (CAS: 14250-96-5).[1] It
serves as a critical intermediate in the synthesis of fragrances and flavor compounds due to its
characteristic grassy-green, fruity olfactory profile.

This guide provides a definitive spectroscopic reference for researchers, synthesizing data from
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS). It includes experimental protocols for sample preparation and data interpretation
frameworks to ensure rigorous identification.

Physical Properties Reference
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Property Value Notes

Molecular Formula

Molecular Weight 98.14 g/mol

Boiling Point 137-138 °C @ 765 mmHg
Density 0.86 g/mL @ 25 °C
Refractive Index 1.445 - 1.453

Solubility Soluble in alcohol, ether Insoluble in water

Infrared (IR) Spectroscopy
Theoretical Basis

As a conjugated enal system, 2-methyl-2-pentenal exhibits characteristic shifts in its carbonyl
and alkene absorption bands compared to saturated analogs.[1][2] The conjugation between
the C=C and C=0 bonds lowers the force constant of the carbonyl bond, shifting the absorption

to a lower wavenumber.

Experimental Data (Liquid Film)
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Wavenumber (
Functional Group Intensity Assignment | Mode

)

C-H stretching (

C-H (Alkyl) 2960, 2930, 2870 Strong
)
Fermi resonance
C-H (Aldehyde) 2710, 2815 Medium doublet of aldehyde
C-H
Conjugated aldehyde
C=0[1] (Carbonyl) 1685 — 1695 Strong stretch (vs. ~1725 for
saturated)
) Conjugated alkene
C=C (Alkene) 1640 — 1645 Medium
stretch
_ Methyl/Methylene
C-H (Bend) 1460, 1380 Medium

bending deformations

Diagnostic Insight: The presence of the C=0 peak below 1700

combined with the alkene stretch at 1640
is the primary indicator of the

-unsaturated aldehyde motif.

Mass Spectrometry (EI-MS)
lonization Protocol[1][3][6]

e Method: Electron lonization (EI)[3][4]
e Energy: 70 eV[1]

e Source Temp: 230 °C
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Fragmentation Analysis

The molecular ion (

) is observed at m/z 98. The fragmentation pattern is dominated by

-cleavage and allylic rearrangements typical of unsaturated aldehydes.

miz Abundance (%) Fragment lon Mechanism
98 40 - 100 Molecular lon
Loss of terminal
83 ~25
methyl
69 ~45 -cleavage (loss of
formyl group)
55 ~25 Hydrocarbon fragment
Allyl cation (stable
41 100 (Base)
resonance structure)
29 ~10-20 Formyl cation

Visualization: Fragmentation Pathway

[M - CHOJ+ Allyl Cation
. [C5HO]+ - C2H4 (Ethylene loss) [C3H5]+
- CHO radical m/z 69 m/z 41 (Base Peak)

Molecular lon
[C6H100]+.
m/z 98

alpha-cleavage

Formyl Cation
[CHO+
m/z 29

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 2-Methyl-2-pentenal under 70 eV Electron
lonization.

Nuclear Magnetic Resonance (NMR)
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Experimental Protocol

e Solvent:

(Deuterated Chloroform)

 Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

e Concentration: ~10-20 mg in 0.6 mL solvent.[1]

H NMR Data (400 MHz, )

The proton spectrum confirms the (E)-stereochemistry through the chemical shift of the

-proton.
Shift ( Coupling (
Multiplicity Integration Assignment
» PpM) y H2)
9.38 Singlet (s) 1H - H-1 (Aldehyde)
H-3 (Olefinic
6.45 Triplet (t) 1H 7.2
-proton)
, H-4 (Allylic
2.35 Quintet/Quartet 2H 72,75
Methylene)
. 2-Me (Allylic
1.73 Singlet (s) 3H -
Methyl)
) H-5 (Terminal
1.08 Triplet (t) 3H 7.5
Methyl)

Structural Logic:

e H-3 (6.45 ppm): This proton is significantly deshielded due to the anisotropy of the carbonyl
group and the alkene double bond. Its triplet splitting arises from coupling with the
neighboring methylene (H-4).
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e 2-Me (1.73 ppm): Appears as a singlet (or finely split quartet due to long-range coupling)

characteristic of a methyl group on a substituted double bond.[1]

C NMR Data (100 MHz, )

Shift (
Carbon Type Assignment
» Ppm)
195.4 C=0 C-1 (Carbonyl)
C-3(
154.8 CH
-Alkene)
C-2(
139.6 C (Quat)
-Alkene)
22.1 C-4 (Methylene)
13.2 C-5 (Terminal Methyl)
9.1 2-Me (Allylic Methyl)
Visualization: NMR Assignment Workflow
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Analyze 1H Spectrum

Signal > 9.0 ppm? Signal 6.0 - 7.0 ppm? Upfield Signals
(Singlet) (Triplet) (2.0 - 2.5 ppm)

Confirm -CHO Group Confirm Beta-Proton
(H-1) (H-3) coupled to CH2

Analyze Splitting

Singlet ~1.7 ppm Triplet + Quartet/Quintet
(Allylic Methyl) (Ethyl Group)

Click to download full resolution via product page

Figure 2: Logic flow for assigning proton signals in 2-Methyl-2-pentenal.

Experimental Protocols
A. Sample Preparation for NMR

o Glassware: Use a clean, dry 5mm NMR tube.
¢ Solvent: Dispense 0.6 mL of

(containing 0.03% TMS Vv/v).

e Solute: Add 10-20 mg (approx. 12-25

L) of 2-Methyl-2-pentenal.

* Mixing: Cap the tube and invert gently 5 times. Ensure the solution is homogeneous and free
of particulates.

¢ Acquisition: Run standard 1H (16 scans) and 13C (256-1024 scans) sequences.
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B. Sample Preparation for GC-MS[1]

e Dilution: Prepare a 1 ppm to 10 ppm solution in Methanol or Dichloromethane (DCM).
« Injection: Inject 1

L in Split mode (ratio 50:1) to prevent detector saturation.

e Column: Standard non-polar column (e.g., DB-5ms or HP-5).

o Temperature Program: Start at 50 °C (hold 2 min), ramp 10 °C/min to 200 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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